1-Propyne, 3-(1-ethoxyethoxy)-

Overview

Description

1-Propyne, 3-(1-ethoxyethoxy)- is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Propyne, 3-(1-ethoxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propyne, 3-(1-ethoxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Propyne, 3-(1-ethoxyethoxy)-, identified by its CAS number 18669-04-0, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant case studies.

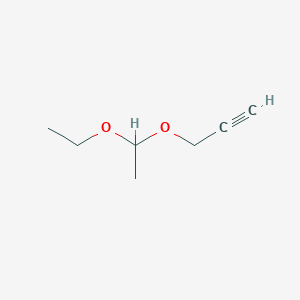

1-Propyne, 3-(1-ethoxyethoxy)- is an alkyne derivative characterized by its ethoxyethoxy group, which may influence its solubility and reactivity. Its molecular structure can be depicted as follows:

This structural configuration suggests potential interactions with biological systems, particularly in terms of enzyme activity and cellular processes.

Biological Activity Overview

The biological activity of 1-Propyne, 3-(1-ethoxyethoxy)- can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the ethoxyethoxy group may enhance membrane permeability, allowing for greater interaction with microbial cells.

- Cytotoxicity : Research indicates that certain alkyne compounds can induce cytotoxic effects in cancer cell lines. This raises the possibility that 1-Propyne, 3-(1-ethoxyethoxy)- may possess similar properties, warranting further investigation into its mechanism of action.

- Enzyme Inhibition : There is evidence that alkynes can act as enzyme inhibitors. Understanding whether 1-Propyne, 3-(1-ethoxyethoxy)- interacts with specific enzymes could provide insights into its therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Antimicrobial Properties

A study conducted on related compounds demonstrated that alkynes exhibit significant antimicrobial activity against various strains of bacteria. For instance, a derivative similar to 1-Propyne, 3-(1-ethoxyethoxy)- showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus.

Case Study 2: Cytotoxic Effects

In vitro experiments evaluated the cytotoxic effects of a structurally related compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 100 µM, suggesting that further exploration of 1-Propyne, 3-(1-ethoxyethoxy)- could reveal similar anticancer properties.

Research Findings

Recent investigations into the biological activity of alkynes have highlighted their potential as therapeutic agents. For example:

- Mechanism of Action : The cytotoxic effects observed in cancer cells are hypothesized to result from the induction of oxidative stress and subsequent apoptosis.

- Structure-Activity Relationship (SAR) : Studies emphasize the importance of functional groups in determining biological activity. The ethoxyethoxy moiety may play a crucial role in enhancing solubility and bioavailability.

Q & A

Q. Basic: What synthetic strategies are effective for preparing 1-Propyne, 3-(1-ethoxyethoxy)-, and how can alkyne functionality be preserved during etherification?

The synthesis of 1-Propyne, 3-(1-ethoxyethoxy)- involves introducing the ethoxyethoxy group while retaining the reactive alkyne moiety. Williamson ether synthesis is a viable approach, but modifications are necessary to avoid side reactions with the propyne group. For example:

- Step 1 : Protect the terminal alkyne using a silyl protecting group (e.g., TMSCl) to prevent nucleophilic attack during ether formation .

- Step 2 : React the protected propargyl alcohol with ethyl vinyl ether under acidic catalysis to form the ethoxyethoxy linkage .

- Step 3 : Deprotect the alkyne using tetrabutylammonium fluoride (TBAF) .

Key challenges include avoiding polymerization of the alkyne and ensuring regioselectivity.

Q. Advanced: How does the electron-donating ethoxyethoxy group influence the reactivity of the propargyl moiety in click chemistry or cycloaddition reactions?

The ethoxyethoxy group donates electron density via oxygen lone pairs, stabilizing transition states in reactions like Huisgen cycloaddition. This can:

- Enhance reaction rates with electron-deficient azides compared to unsubstituted propynes.

- Alter regioselectivity in [2+2] cycloadditions due to steric and electronic effects.

Experimental validation via kinetic studies (e.g., monitoring reaction progress via FT-IR or HPLC) is critical .

Q. Basic: What spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should researchers prioritize?

- ¹H NMR : Look for the ethoxyethoxy protons as two triplets (δ 3.4–3.8 ppm) and the propargyl proton as a singlet (δ 1.8–2.1 ppm) .

- ¹³C NMR : The sp-hybridized alkyne carbons appear at δ 70–85 ppm, while ether oxygens deshield adjacent carbons to δ 60–70 ppm .

- IR : Confirm the alkyne C≡C stretch near 2100–2260 cm⁻¹ and ether C-O-C bands at 1050–1150 cm⁻¹ .

Q. Advanced: What computational methods can predict the regioselectivity of electrophilic additions to 1-Propyne, 3-(1-ethoxyethoxy)-?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for additions like hydrohalogenation. Key parameters:

- Electrostatic potential maps to identify electron-rich regions.

- Activation energy barriers for competing pathways (e.g., Markovnikov vs. anti-Markovnikov).

Validate predictions experimentally using GC-MS to analyze product ratios .

Q. Basic: What are the stability considerations for 1-Propyne, 3-(1-ethoxyethoxy)- under varying storage conditions?

- Temperature : Store at 2–8°C to prevent thermal decomposition or polymerization .

- Light : Protect from UV exposure to avoid [2+2] photocycloaddition side reactions.

- Moisture : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the ether group .

Q. Advanced: How can researchers mitigate side reactions during alkylation or coupling reactions involving this compound?

- Catalyst selection : Use Pd/Cu catalysts for Sonogashira couplings to enhance alkyne specificity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states without competing nucleophilic interactions .

- Additives : Silver salts (Ag₂O) can suppress alkyne dimerization by coordinating to the triple bond .

Q. Basic: What are the limitations of using Williamson synthesis for etherification in propargyl systems?

- Competing elimination : Strong bases (e.g., NaH) may deprotonate the alkyne, leading to allene formation.

- Steric hindrance : Bulky substituents on the propargyl carbon reduce nucleophilic attack efficiency.

Alternative methods like Mitsunobu reaction or acid-catalyzed etherification are preferable for sensitive substrates .

Q. Advanced: How does the steric profile of the ethoxyethoxy group affect supramolecular interactions in host-guest systems?

- Molecular docking studies : Simulate binding with cyclodextrins or cucurbiturils to assess cavity fit.

- NMR titration : Measure association constants (Ka) via chemical shift perturbations of host protons.

The flexible ethoxyethoxy chain may enhance binding entropy but reduce directional specificity .

Properties

IUPAC Name |

3-(1-ethoxyethoxy)prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBBTQJLUGADEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885061 | |

| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18669-04-0 | |

| Record name | 3-(1-Ethoxyethoxy)-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18669-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018669040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-ethoxyethoxy)propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.